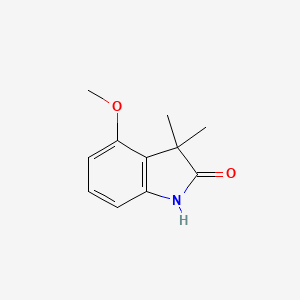

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

説明

“4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” is a chemical compound with the molecular formula C11H13NO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.226 Da, a density of 1.3±0.1 g/cm3, a boiling point of 362.5±52.0 °C at 760 mmHg, and a flash point of 173.0±30.7 °C .科学的研究の応用

Molecular Interactions and Structural Studies

- Weak Intermolecular Interactions : 4-Methoxy derivatives form unusually steady intermolecular sandwich-like complexes, stabilized by weak CH…n (OC) hydrogen bonds and π–π stacking, influencing the crystal packing arrangement and the physical and chemical properties of the compounds (Khrustalev, Krasnov, & Timofeeva, 2008).

- Corrosion Inhibition : Schiff base derivatives of 4-Methoxy compounds exhibit inhibitory action against the corrosion of steel in acidic solutions, demonstrating superior corrosion inhibition compared to some individual components (Emregül & Hayvalı, 2006).

Chemical Properties and Synthesis

- C-H…O and C-H…π Interactions : Substituted 4-ketotetrahydroindoles exhibit stabilization via intermolecular C-H…O and C-H…π interactions, forming different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).

- Antimicrobial Properties : Schiff base compounds of 4-Methoxy compounds demonstrate significant antimicrobial activity against various bacteria and fungi, with their structures and activities investigated through various spectroscopic methods and computational studies (Obasi et al., 2016).

Molecular Synthesis and Applications

- Molecular Synthesis : 4-Methoxy compounds are involved in various synthesis processes, including the formation of novel compounds and substances with potential applications in materials science and pharmacology, demonstrating diverse chemical reactivity and the ability to form complex molecular structures (Ardeme et al., 2021).

将来の方向性

Indole derivatives, including “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity evaluation of this compound.

作用機序

Target of Action

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound’s effects on these pathways lead to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has a wide range of molecular and cellular effects.

生化学分析

Biochemical Properties

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and may bind to plasma proteins, affecting its distribution and accumulation in tissues . The localization and accumulation of this compound can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes . The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

4-methoxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-7(12-10(11)13)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMVHQUBMARWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2OC)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)